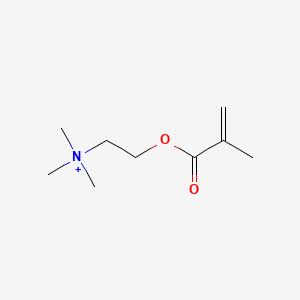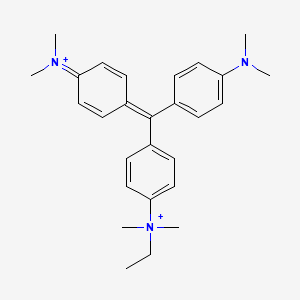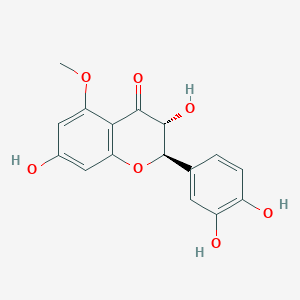
Porphyrin c
Übersicht
Beschreibung
Porphyrin c is a member of the porphyrin family, which are heterocyclic, macrocyclic organic compounds composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. Porphyrins are known for their role in biological systems, such as heme in hemoglobin and chlorophyll in photosynthesis . This compound, like other porphyrins, has a large conjugated system that allows it to absorb strongly in the visible region of the electromagnetic spectrum, making it deeply colored .
Vorbereitungsmethoden
The synthesis of porphyrins, including Porphyrin c, can be achieved through several methods. One common approach is the Rothemund synthesis, which involves heating an equimolar mixture of pyrrole and aldehydes in boiling pyridine . Another method is the Adler synthesis, which uses an acid-catalyzed condensation in a high boiling point acid like propionic or acetic acid . The Lindsey method, which employs milder conditions with a chlorinated solvent such as dichloromethane and a Lewis acid like boron trifluoride, is also widely used . Industrial production methods often utilize microwave-assisted synthesis and ionic liquids to increase yields and reduce reaction times .
Analyse Chemischer Reaktionen
Porphyrin c undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, porphyrins can form meso-hydroxyporphyrin derivatives, which can inactivate catalytic activity . Reduction reactions often involve the addition of hydrogen atoms to the porphyrin ring, altering its electronic properties. Substitution reactions typically occur at the meso positions of the porphyrin ring, where different functional groups can be introduced . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include hydroxylated and alkylated porphyrins .
Wissenschaftliche Forschungsanwendungen
Porphyrin c has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydroxylation and amination . In biology, porphyrins are essential components of hemoproteins and chlorophyll, playing crucial roles in oxygen transport and photosynthesis . In medicine, porphyrins are used in photodynamic therapy for cancer treatment, where they act as photosensitizers that generate reactive oxygen species to kill cancer cells . In industry, porphyrins are used in the development of advanced materials, such as organic photovoltaic cells and sensors .
Wirkmechanismus
The mechanism of action of Porphyrin c involves its ability to form complexes with metal ions. These metal-porphyrin complexes can participate in various catalytic processes by facilitating electron transfer reactions . For example, in the manganese porphyrin-catalyzed C–H isocyanation reaction, a diradical intermediate complex is formed, which undergoes axial ligand exchange to produce the final product . The molecular targets and pathways involved in these reactions depend on the specific metal ion and the nature of the substrate .
Vergleich Mit ähnlichen Verbindungen
Porphyrin c can be compared with other similar compounds, such as protoporphyrin IX, octaethylporphyrin, and tetraphenylporphyrin . Protoporphyrin IX is a natural porphyrin that serves as a precursor to hemes and chlorophylls . Octaethylporphyrin is a synthetic analogue of protoporphyrin IX, known for its high symmetry . Tetraphenylporphyrin is another synthetic analogue with phenyl groups at the meso positions, making it highly symmetrical and stable . The uniqueness of this compound lies in its specific structural and electronic properties, which can be tailored for various applications .
Eigenschaften
IUPAC Name |
2-amino-3-[1-[7-[1-(2-amino-2-carboxyethyl)sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZWIZMWKSTIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318144 | |
| Record name | Porphyrin c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-50-7 | |
| Record name | Porphyrin c | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Porphyrin c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)













